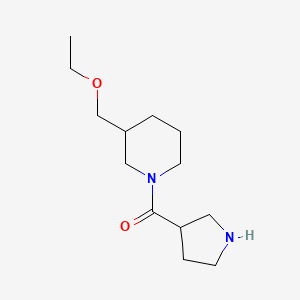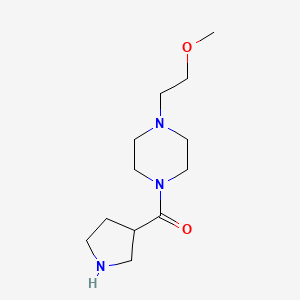
2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one
Overview
Description
Scientific Research Applications
Environmental Impact of Chlorinated Compounds
Chlorinated hydrocarbons, such as Methoxychlor, have been studied for their proestrogenic activity and environmental impact. Methoxychlor, a pesticide, upon metabolism, produces active estrogenic forms leading to adverse effects on fertility, pregnancy, and development in both males and females. Understanding the metabolic pathways and effects of such chlorinated compounds can inform the safety and environmental regulations surrounding their use (Cummings, 1997).
Sorption and Environmental Behavior of Chlorinated Herbicides
Research on the sorption of chlorinated herbicides, such as 2,4-D, indicates that soil organic matter and iron oxides are significant sorbents. The review by Werner, Garratt, and Pigott (2012) discusses how environmental behavior of chlorinated compounds can be influenced by soil properties, which has implications for pollution control and environmental protection strategies (Werner, Garratt, & Pigott, 2012).
Toxicity and Antimicrobial Properties of Chlorinated Compounds
Studies on the toxicity and potential antimicrobial properties of chlorinated compounds, including their interaction with biomolecules and effects on public health, can provide a basis for assessing the safety and therapeutic potential of compounds like "2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one" (Lazrak et al., 2020).
Antioxidant and Biological Activities of Phenolic Compounds
The research on chlorogenic acid, a phenolic compound, highlights its antioxidant, antibacterial, and various therapeutic roles. Investigating similar phenolic structures in chlorinated compounds could reveal potential biomedical applications and health benefits (Naveed et al., 2018).
Structural and Functional Relationships in Chemical Compounds
Investigating the structural and functional relationships of chlorinated compounds, including their synthesis and spectroscopic properties, can provide insights into their reactivity, stability, and potential applications in various fields such as medicinal chemistry and materials science (Issac & Tierney, 1996).
Properties
IUPAC Name |
2-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-4-15-9-6-12(5-8(9)14-3)10(13)7(2)11/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKSDHCBFADJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B1478193.png)

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)




